molecular formula 19689-18-0 B1167543 Amyl Amylen CAS No. 19689-18-0

Amyl Amylen

Cat. No. B1167543
CAS RN: 19689-18-0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Amyl Amylen is a natural product found in Angelica gigas with data available.

Scientific Research Applications

Lipid Nanoparticle Systems for Gene Therapies

Amyl amylen, a component of lipid nanoparticle (LNP) systems, is instrumental in gene therapies. LNPs are leading non-viral delivery systems for genetic drugs like siRNA, mRNA, or plasmid DNA, used for silencing pathological genes, expressing therapeutic proteins, or gene-editing. LNPs demonstrate advantages in potency, payload, and design flexibility, crucial for gene therapy's potential. A significant application includes treating transthyretin-induced amyloidosis, an otherwise untreatable disease, with LNP siRNA drugs (Cullis & Hope, 2017).

Understanding Protein Misfolding Diseases

Amyl amylen's relation to amyloid structures contributes to understanding protein aggregation and amyloid formation, key to researching debilitating diseases like Alzheimer's and type II diabetes. This knowledge aids in exploring the functional forms of peptides and proteins, maintaining protein homeostasis, and avoiding protein metastasis (Knowles, Vendruscolo, & Dobson, 2014).

Advances in Alzheimer's Disease Research

Amyl amylen is significant in Alzheimer's disease research, particularly in understanding amyloid β-protein's role. Studies focusing on amyloid-β protein's accumulation and cytotoxicity have provided insights into Alzheimer's disease's pathogenesis and potential therapeutic targets (Selkoe, 1999); (Selkoe, 1996); (Selkoe, 2000).

Amyloid β-Protein and Genetic Interventions

Research in Alzheimer's disease also includes using small-molecule anionic sulphonates or sulphates to interfere with amyloid formation, suggesting potential therapeutic applications (Kisilevsky et al., 1995). Additionally, targeting Alzheimer's disease genes with RNA interference for silencing mutant alleles presents an effective strategy (Miller et al., 2004).

properties

IUPAC Name

dec-4-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVOPSCRHKEUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876156
Record name 4-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Decene

CAS RN

19689-18-0
Record name 4-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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